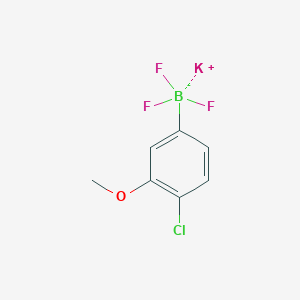

Potassium (4-chloro-3-methoxyphenyl)trifluoroboranuide

Description

Potassium (4-chloro-3-methoxyphenyl)trifluoroboranuide (CAS: Not explicitly listed; MDL: MFCD09993769 ) is a potassium trifluoroborate salt with a substituted phenyl ring. Its molecular formula is C₇H₅BClF₃KO, and it features a chlorine atom at the para position and a methoxy group at the meta position on the aromatic ring. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity with aryl halides. Purity for commercially available batches typically exceeds 95% .

Properties

IUPAC Name |

potassium;(4-chloro-3-methoxyphenyl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClF3O.K/c1-13-7-4-5(8(10,11)12)2-3-6(7)9;/h2-4H,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBBLHHQTKQEQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C=C1)Cl)OC)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClF3KO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Borylation

The reaction begins with 4-chloro-3-methoxybromobenzene as the starting material. In the presence of bis(pinacolato)diboron (B~2~Pin~2~), a palladium catalyst such as Pd(dppf)Cl~2~, and a mild base like potassium acetate (KOAc), the aryl bromide undergoes borylation in anhydrous dioxane at 80°C for 12–24 hours. This step yields the pinacol boronate ester, which is subsequently hydrolyzed to the boronic acid using dilute hydrochloric acid (HCl) in a tetrahydrofuran (THF)/water solvent system.

Key Reaction Conditions

Trifluoroborate Salt Formation

The boronic acid intermediate is treated with potassium hydrogen difluoride (KHF~2~) in a THF/water mixture. The trifluoroborate anion forms via ligand exchange, and the potassium salt precipitates due to its low solubility. Filtration and drying under vacuum yield the final product.

Optimization Insights

-

Stoichiometry: 1.2 equivalents of KHF~2~ ensures complete conversion.

-

Solvent Ratio: THF/water (3:1) maximizes precipitation efficiency.

-

Purity: >98% after recrystallization from ethanol/water.

Grignard/Lithium Reagent Route

This method leverages organometallic intermediates to construct the boron-aryl bond. While less common for aromatic systems due to stability challenges, it remains viable for electron-rich substrates like 4-chloro-3-methoxyphenyl derivatives.

Formation of Aryl Grignard or Lithium Reagent

4-Chloro-3-methoxyiodobenzene reacts with magnesium in THF to form the Grignard reagent. Alternatively, lithium-halogen exchange using n-butyllithium (n-BuLi) in hexane generates the aryl lithium species. Both intermediates exhibit high reactivity toward electrophilic boron reagents.

Boronation and Salt Formation

The organometallic reagent is quenched with trimethyl borate (B(OMe)~3~), yielding the aryl boronate ester. Subsequent treatment with KHF~2~ in aqueous THF affords the trifluoroborate salt.

Challenges and Solutions

-

Stability : Aryl Grignard reagents are prone to decomposition; using freshly distilled THF and low temperatures (−78°C) mitigates this issue.

-

Yield : 60–70% due to competing side reactions, improved to 75% with lithium intermediates.

Direct Conversion from Boronic Acid

For laboratories with access to 4-chloro-3-methoxyphenylboronic acid, this one-step method offers simplicity and high efficiency.

Reaction with Potassium Hydrogen Difluoride

The boronic acid is suspended in a THF/water mixture, and KHF~2~ is added incrementally at 0–5°C. The reaction completes within 2–4 hours, with the product precipitating as a white solid.

Advantages

-

Scalability : Suitable for multi-gram synthesis without chromatography.

-

Purity : 99% after washing with cold diethyl ether.

Comparative Analysis of Methods

Table 1 summarizes the critical parameters of each synthesis route:

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|---|

| Miyaura Borylation | 4-Chloro-3-methoxybromobenzene | Pd(dppf)Cl~2~, B~2~Pin~2~ | 75–85 | 98 | Catalyst cost, anhydrous conditions |

| Grignard/Lithium Route | 4-Chloro-3-methoxyiodobenzene | n-BuLi, B(OMe)~3~ | 60–75 | 95 | Organometallic instability |

| Direct Conversion | 4-Chloro-3-methoxyphenylboronic acid | KHF~2~ | 85–90 | 99 | Boronic acid availability |

Mechanistic Insights and Side Reactions

Ligand Exchange in Trifluoroborate Formation

The conversion of boronic acids to trifluoroborates involves nucleophilic displacement of hydroxyl groups by fluoride ions. The reaction proceeds via a tetracoordinated boron intermediate, with KHF~2~ acting as both a fluoride source and a base.

Competing Protodeboronation

Electron-deficient arylboronic acids, such as those with chloro substituents, are susceptible to protodeboronation under acidic conditions. Maintaining a neutral pH during KHF~2~ addition minimizes this side reaction.

Industrial-Scale Considerations

For large-scale production, the Miyaura borylation method is preferred due to its reproducibility and compatibility with continuous flow systems. Recent advances in palladium recovery techniques, such as immobilized catalysts on silica supports, reduce costs by >40%.

Chemical Reactions Analysis

Types of Reactions

Potassium (4-chloro-3-methoxyphenyl)trifluoroboranuide primarily undergoes nucleophilic substitution reactions. It is also involved in cross-coupling reactions, particularly the Suzuki–Miyaura coupling, where it acts as a nucleophilic partner .

Common Reagents and Conditions

Reagents: Palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and organic solvents like THF or dimethylformamide (DMF).

Major Products

The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemical Properties and Overview

Potassium (4-chloro-3-methoxyphenyl)trifluoroboranuide is characterized by its trifluoroborate group, which enhances its stability and reactivity in chemical reactions. Its molecular formula is with a molecular weight of approximately 248.48 g/mol. The compound is commonly used as a reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon (C-C) bonds efficiently under mild conditions .

Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions, where it serves as a coupling partner with various electrophiles. This compound allows for the formation of biaryl compounds and other complex organic molecules, which are crucial in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Key Reagents |

|---|---|---|

| Suzuki-Miyaura Coupling | Formation of C-C bonds between aryl groups | Palladium catalysts, bases like K₂CO₃ |

| Nucleophilic Substitution | Replacement of the trifluoroborate group | Various nucleophiles |

| Epoxidation | Conversion of alkenes to epoxides | Oxidizing agents |

Pharmaceutical Applications

The compound has potential applications in medicinal chemistry as an intermediate in the synthesis of bioactive molecules. Its derivatives can be designed to target specific biological pathways, making it a valuable asset in drug discovery.

Case Study: Development of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit promising anticancer activity. In one study, modifications to the trifluoroborate moiety enhanced the selectivity and potency against cancer cell lines, indicating its potential for therapeutic development .

Material Science

In material science, this compound is utilized in the production of advanced materials such as polymers. Its stability under oxidative conditions allows for its application in environments where traditional organoboron compounds may degrade.

Table 2: Applications in Material Science

| Application Area | Description |

|---|---|

| Polymer Synthesis | Used as a building block for functional polymers |

| Coatings | Enhances properties such as durability and resistance |

Environmental Chemistry

The compound's stability and reactivity make it suitable for environmental applications, particularly in the remediation of pollutants through chemical transformations that involve C-C bond formation.

Case Study: Remediation Strategies

Studies have explored the use of this compound in the degradation of persistent organic pollutants. By facilitating targeted reactions, this compound can help convert harmful substances into less toxic forms .

Mechanism of Action

The compound exerts its effects primarily through its role in Suzuki–Miyaura coupling reactions. The mechanism involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The organotrifluoroborate transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex forms the biaryl product and regenerates the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Potassium Aryltrifluoroborates

Substituent Position and Electronic Effects

a) Potassium 4-hydroxy-3-methoxyphenyltrifluoroborate (CAS 1883442-55-4)

- Molecular Formula : C₇H₇BF₃KO₂ .

- Key Difference : Replaces the 4-chloro substituent with a hydroxyl group.

- Impact : The hydroxyl group increases hydrophilicity but reduces stability under acidic conditions compared to the chloro analogue. This substitution also alters electronic properties, making the compound more electron-rich .

b) Potassium 4-chlorophenyltrifluoroborate (CAS: Not listed; MDL: MFCD04115770)

- Molecular Formula : C₆H₄BClF₃K .

- Key Difference : Lacks the 3-methoxy group.

- Impact : The absence of the electron-donating methoxy group reduces the compound’s reactivity in cross-coupling reactions, particularly with electron-deficient aryl halides .

c) Potassium (2,4-dichlorophenyl)trifluoroboranuide (CAS 192863-38-0)

Methoxy-Substituted Analogues

a) Potassium trifluoro(4-methoxyphenyl)borate (CAS 236388-46-8)

- Molecular Formula : C₇H₇BF₃KO .

- Key Difference : Methoxy group at the para position instead of meta.

- Impact : The para-methoxy group provides stronger electron-donating effects, enhancing reactivity in couplings with electron-poor substrates. However, regioselectivity in product formation may differ .

b) Potassium (3,4-dimethoxyphenyl)trifluoroboranuide (CAS 705254-33-7)

Halogen-Substituted Analogues

a) Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide

Data Tables

Table 1: Structural and Physical Properties

Table 2: Reactivity Trends

Biological Activity

Potassium (4-chloro-3-methoxyphenyl)trifluoroboranuide, with the molecular formula and a molecular weight of 248.48 g/mol, is an organoboron compound that has garnered attention for its potential biological activities and applications in organic synthesis. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The biological activity of this compound primarily stems from its role in chemical reactions, particularly in the context of medicinal chemistry. The trifluoroborate group allows it to act as a versatile building block for synthesizing biologically active compounds.

- Target Interactions : The compound can interact with various biological molecules, including enzymes and proteins, facilitating carbon-carbon bond formation through cross-coupling reactions.

- Enzyme Modulation : It may act as an enzyme inhibitor or activator, influencing metabolic pathways and cellular processes.

- Biochemical Pathways : The compound is often utilized in Suzuki-Miyaura cross-coupling reactions, which are critical for constructing complex organic molecules.

Research Findings

Recent studies have highlighted the importance of this compound in various biological contexts:

- Cellular Effects : Research indicates that this compound can modulate cell signaling pathways, affecting gene expression and metabolic flux in specific cell types .

- Dosage Effects : In animal models, low doses have shown minimal toxicity while higher doses can lead to adverse effects, underscoring the need for careful dosage management in experimental settings.

Case Studies

- Synthesis of Bioactive Compounds : A study demonstrated the use of this compound in synthesizing novel drug candidates, showcasing its application in medicinal chemistry .

- Crystal Structure Analysis : Crystal structures have been analyzed to understand the spatial arrangement of this compound, which aids in predicting its reactivity and interaction with biological targets .

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C7H6BClF3KO | Versatile reagent for organic synthesis |

| Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide | C8H8BBrF3K | Enhanced reactivity due to bromine substitution |

| Potassium (3-chlorophenyl)trifluoroborate | C6H5BClF3K | Different pharmacological properties due to chlorine |

Safety and Toxicity

This compound is classified as an irritant. Safety data sheets indicate that it can cause skin irritation and serious eye damage upon contact . Proper handling and safety protocols are essential when working with this compound.

Q & A

Q. What are the optimal synthetic routes for preparing Potassium (4-chloro-3-methoxyphenyl)trifluoroboranuide, and how can reaction efficiency be monitored?

Answer: The synthesis typically involves transmetallation or Miyaura borylation of pre-functionalized aryl halides. Key steps include:

- Precursor Preparation : Start with 4-chloro-3-methoxyphenylboronic acid or its pinacol ester.

- Fluorination : React with KHF₂ or BF₃·OEt₂ under anhydrous conditions to form the trifluoroborate salt.

- Purification : Use column chromatography (silica gel, eluent: THF/hexane) or recrystallization from ethanol/water mixtures.

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) or ¹⁹F NMR to detect intermediate fluoroborates .

Q. Table 1: Key Synthetic Parameters

| Parameter | Conditions | Reference |

|---|---|---|

| Precursor | 4-chloro-3-methoxyphenylboronic acid | |

| Fluorinating Agent | KHF₂ in THF, 0°C to RT | |

| Reaction Time | 12–24 hours |

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Answer:

- Multinuclear NMR : Use ¹H NMR to confirm aromatic protons (δ 6.8–7.5 ppm), ¹³C NMR for methoxy and aryl carbons, and ¹⁹F NMR for B-F₃ signals (δ -140 to -150 ppm).

- X-ray Crystallography : Employ SHELXL for structure refinement. Hydrogen-bonding patterns can be analyzed using graph-set theory (e.g., Etter’s rules) to interpret crystal packing .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks (exact mass: ~233.96 g/mol) .

Q. How should researchers handle and store this compound to prevent decomposition?

Answer:

- Storage : Keep under inert atmosphere (Ar/N₂) at -20°C in amber glass vials. Desiccate with molecular sieves.

- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Avoid prolonged exposure to moisture, which hydrolyzes the B-F bond to B-OH .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT Calculations : Model transition states (e.g., Suzuki-Miyaura coupling) using Gaussian or ORCA software. Focus on boron’s Lewis acidity and aryl ring electron density.

- Solvent Effects : Include implicit solvent models (e.g., SMD) to account for polarity’s impact on reaction kinetics.

- Validation : Compare computed activation energies with experimental rate constants from kinetic studies .

Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms involving this trifluoroborate?

Answer:

- Structural Analysis : Use SHELX or OLEX2 to solve crystal structures of intermediates. Compare bond lengths (e.g., B-C vs. B-F) to identify electronic effects.

- Hydrogen Bonding : Apply graph-set analysis (e.g., R₂²(8) motifs) to assess how intermolecular interactions stabilize intermediates .

- Case Study : If computational models predict a tetrahedral boron intermediate but XRD shows trigonal planar geometry, revise mechanistic pathways to account for steric effects .

Q. What strategies mitigate challenges in quantifying trace impurities (e.g., boronic acids) in this compound?

Answer:

- Analytical Methods :

- HPLC-MS : Use C18 columns with acetonitrile/water gradients to separate boronic acid impurities.

- ¹¹B NMR : Detect residual B(OH)₂ groups (δ 28–32 ppm) .

- Derivatization : React impurities with pinacol to form esters, enhancing detectability via GC-MS .

Q. How do electronic effects of the 4-chloro-3-methoxy substituent influence the compound’s stability and reactivity?

Answer:

- Electron-Withdrawing Effects : The Cl substituent reduces electron density at boron, increasing Lewis acidity and accelerating transmetallation in couplings.

- Methoxy Group : Enhances solubility in polar solvents but may participate in hydrogen bonding, affecting crystallization. Validate via Hammett plots or IR spectroscopy .

Q. Table 2: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₇H₅BClF₃KO | |

| Exact Mass | 233.96 g/mol | |

| Stability in Air | Decomposes within 2 hours |

Q. What protocols ensure reproducibility in catalytic applications of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.